2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core, a bicyclic heterocycle fused with pyridine and pyrimidine rings. The acetamide moiety is linked to a 2-ethoxyphenyl group, providing moderate electron-donating effects and steric bulk.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-20-13-7-6-11-18(20)26-21(29)16-27-19-12-8-14-25-22(19)23(30)28(24(27)31)15-17-9-4-3-5-10-17/h3-14H,2,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORZZMCRKRLMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[3,2-d]pyrimidin-2,4-dione core. This can be achieved through a cyclization reaction involving appropriate precursors such as benzylamine and ethoxyphenyl derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the benzyl group makes it susceptible to oxidation, which can lead to the formation of benzoic acid derivatives.
Reduction: : Reduction reactions can be performed on the pyridine ring, potentially leading to the formation of pyridine derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Pyridine derivatives.
Substitution: : Various benzyl-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 394.43 g/mol. The structure includes a pyrido[3,2-d]pyrimidine core, which is crucial for its biological activity. The presence of the benzyl and ethoxyphenyl groups enhances its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis. Research has shown that related compounds can effectively target the MDA-MB-231 breast cancer cell line with IC50 values as low as 27.6 µM .
- Case Study : A study evaluated the cytotoxicity of several derivatives against various cancer cell lines, revealing that modifications in functional groups significantly influenced their potency against tumor cells .
Antimicrobial Properties
Compounds in this class have demonstrated notable antimicrobial activity:
- Antibacterial Effects : In vitro studies suggest that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .
Research Findings
A comprehensive review of literature indicates a growing interest in the pharmacological potential of pyrido[3,2-d]pyrimidine derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant cytotoxicity against MDA-MB-231 cells with low IC50 values |
| Study 2 | Antimicrobial | Effective against E. coli and S. aureus with low MICs |
| Study 3 | Mechanistic | Potential inhibition of key enzymes involved in cancer proliferation |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine/Pyrido-Pyrimidine Cores
a. 2-(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide (Compound 4)
- Core Structure: Pyrimidine-2,6-dione (simpler monocyclic vs. bicyclic pyrido-pyrimidine).
- Substituents: 4-Phenoxyphenyl (bulkier aryl group) vs. 2-ethoxyphenyl.
- Activity : Reported as a cytomegalovirus replication inhibitor, with IC₅₀ values in the micromolar range. The pyrido-pyrimidine core in the target compound may offer improved planarity for DNA/RNA binding .
b. (R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-... (Compound 11f)
- Core Structure : Pyrimido[4,5-d]pyrimidine (tricyclic vs. bicyclic).
- Substituents : Complex benzodiazepine-carboxamide side chain.
- Activity: Targets kinases (e.g., EGFR) with nanomolar potency. The tricyclic core enhances binding affinity but reduces solubility compared to the target compound .
Benzimidazole-Based Analogues
a. 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide (3j/3k)
- Core Structure : Benzimidazole-sulfonyl vs. pyrido-pyrimidine.
- Substituents : Sulfinyl and methoxy groups enhance acidity (pKa ~5–6), favoring proton pump inhibition.
- Activity : Antiulcer agents (e.g., proton pump inhibitors). The target compound’s pyrido-pyrimidine core lacks sulfinyl groups, suggesting divergent mechanisms .
Quinoline and Chromenone Derivatives
a. N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
- Core Structure: Quinoline with tetrahydrofuran-3-yl-oxy.
- Substituents: Piperidin-4-ylidene enhances rigidity; cyano group increases electron-withdrawing effects.
- Activity : Anticancer agents (e.g., topoisomerase inhibitors). The target compound’s ethoxyphenyl group offers simpler pharmacokinetics but lower rigidity .
b. 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Core Structure: Pyrazolo[3,4-d]pyrimidine fused with chromenone.
- Substituents : Fluorine atoms improve metabolic stability (t₁/₂ >6 hrs in vitro).
- Activity : Antiviral (e.g., HIV protease inhibition). The target compound’s lack of fluorine may reduce metabolic resistance .
Stereo- and Regioisomeric Variants
a. (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Core Structure : Peptide-like backbone with tetrahydropyrimidinyl.
- Substituents : Stereochemical complexity (R/S configurations).
- Activity : Protease inhibitors (e.g., HIV-1). The target compound’s planar core lacks stereocenters, simplifying synthesis but limiting selectivity .
Data Table: Key Properties of Selected Analogues
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis (e.g., via K₂CO₃/DMF coupling ) is less complex than tricyclic derivatives (e.g., Compound 11f requiring multi-step palladium catalysis ).
- Pharmacokinetics : The 2-ethoxyphenyl group balances lipophilicity (logP ~2.5) and solubility, unlike bromophenyl variants (logP ~3.2, ).
- Target Selectivity : The pyrido-pyrimidine core may offer broader kinase inhibition vs. benzimidazoles (narrower proton pump targeting).
Biological Activity
The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide is a member of the pyrido[3,2-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Key features include:
- A pyrido[3,2-d]pyrimidine core.
- A benzyl group enhancing lipophilicity.
- An ethoxyphenyl acetamide moiety contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The compound may act as an inhibitor of specific kinases or enzymes critical for cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell division.
Anticancer Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that similar compounds inhibited the growth of leukemia cell lines (MV4-11 and MOLM13) at low micromolar concentrations (GI50 values around 0.3 µM) through mechanisms involving cell cycle arrest .
- In vivo studies showed that these compounds could effectively reduce tumor size in xenograft models when administered orally at doses as low as 10 mg/kg .
Antimicrobial Activity
Recent investigations into related pyrido[3,2-d]pyrimidine compounds have revealed notable antimicrobial properties. The compound exhibited activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Research Findings
Case Studies
- Case Study on Anticancer Efficacy : A study involving a derivative of this compound showed a significant reduction in tumor growth in mice models with acute myeloid leukemia. The treatment led to a reduction in phospho-ERK levels, indicating effective pathway modulation.
- Case Study on Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
